Cas no 129888-63-7 (oxan-3-yl methanesulfonate)

oxan-3-yl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- oxan-3-yl methanesulfonate
- A805984
- methanesulfonic acid 3-oxanyl ester
- WLZ2936
- TETRAHYDRO-2H-PYRAN-3-YL METHANESULFONATE
- EN300-2008094
- 129888-63-7
- starbld0049956
- tetrahydropyran-3-yl methanesulfonate
- DTXSID30697048
- SCHEMBL707215
-
- MDL: MFCD27938761
- インチ: 1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3
- InChIKey: ZKFXSGOGYHXYDT-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)OC1COCCC1
計算された属性
- 精确分子量: 180.04563003g/mol
- 同位素质量: 180.04563003g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 61Ų
oxan-3-yl methanesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1225682-1g |
tetrahydro-2H-pyran-3-yl methanesulfonate |
129888-63-7 | 95% | 1g |
$620 | 2024-06-03 | |
Enamine | EN300-2008094-0.25g |
oxan-3-yl methanesulfonate |
129888-63-7 | 95% | 0.25g |
$418.0 | 2023-09-16 | |
Enamine | EN300-2008094-0.05g |
oxan-3-yl methanesulfonate |
129888-63-7 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
Enamine | EN300-2008094-10g |
oxan-3-yl methanesulfonate |
129888-63-7 | 95% | 10g |
$3622.0 | 2023-09-16 | |
Enamine | EN300-2008094-1g |
oxan-3-yl methanesulfonate |
129888-63-7 | 95% | 1g |
$842.0 | 2023-09-16 | |
Aaron | AR01DVWI-10g |
tetrahydro-2H-pyran-3-yl methanesulfonate |
129888-63-7 | 95% | 10g |
$5006.00 | 2023-12-16 | |
Aaron | AR01DVWI-50mg |
tetrahydro-2H-pyran-3-yl methanesulfonate |
129888-63-7 | 95% | 50mg |
$296.00 | 2025-02-09 | |
A2B Chem LLC | AX26390-250mg |
tetrahydro-2H-pyran-3-yl methanesulfonate |
129888-63-7 | 95% | 250mg |
$475.00 | 2024-04-20 | |
A2B Chem LLC | AX26390-5g |
tetrahydro-2H-pyran-3-yl methanesulfonate |
129888-63-7 | 95% | 5g |
$2607.00 | 2024-04-20 | |
Aaron | AR01DVWI-100mg |
tetrahydro-2H-pyran-3-yl methanesulfonate |
129888-63-7 | 95% | 100mg |
$428.00 | 2025-02-09 |
oxan-3-yl methanesulfonate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
oxan-3-yl methanesulfonateに関する追加情報
Oxan-3-yl Methanesulfonate: A Comprehensive Overview
Oxan-3-yl methanesulfonate, also known by its CAS number 129888-63-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of methanesulfonates, which are widely used as intermediates in organic synthesis and as leaving groups in substitution reactions. The structure of oxan-3-yl methanesulfonate consists of a methanesulfonate group attached to an oxane ring, specifically at the 3-position. This configuration imparts distinctive reactivity and stability to the molecule, making it a valuable compound in both academic and industrial research.
The synthesis of oxan-3-yl methanesulfonate typically involves the reaction of oxan-3-ol with methanesulfonyl chloride in the presence of a base. This method ensures high yield and purity, making it suitable for large-scale production. Recent studies have explored alternative synthetic routes, including the use of microwave-assisted synthesis and catalytic systems, which have shown promise in improving reaction efficiency and reducing environmental impact. These advancements highlight the growing interest in optimizing the production process of this compound to meet increasing demand across various industries.
One of the most notable applications of oxan-3-yl methanesulfonate is in drug discovery and development. The compound serves as a versatile building block for constructing complex molecular architectures, particularly in the design of bioactive molecules. For instance, researchers have utilized oxan-3-yl methanesulfonate as a key intermediate in the synthesis of antiviral agents, anticancer drugs, and neuroprotective compounds. Its ability to act as a leaving group in nucleophilic substitution reactions facilitates the formation of diverse chemical entities with tailored pharmacological properties.
In addition to its role in pharmaceuticals, oxan-3-yl methanesulfonate has found applications in materials science. The compound is employed as a precursor for the preparation of advanced polymers and materials with enhanced mechanical and thermal properties. Recent studies have demonstrated its potential in the development of biodegradable polymers for use in biomedical devices and sustainable packaging solutions. These findings underscore the versatility of oxan-3-yl methanesulfonate across multiple disciplines.
The chemical stability and reactivity of oxan-3-yl methanesulfonate make it an attractive candidate for use in green chemistry initiatives. Researchers have investigated its application in environmentally friendly synthetic protocols, such as solvent-free reactions and catalytic processes. These efforts align with global trends toward sustainable chemical practices and highlight the compound's potential to contribute positively to eco-friendly technologies.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of oxan-3-yl methanesulfonate. Quantum mechanical calculations have revealed key factors influencing its nucleophilic substitution behavior, paving the way for improved predictive models in organic synthesis. Such computational tools are increasingly being integrated into experimental workflows to accelerate drug discovery and material design processes.
In conclusion, oxan-3-yl methanesulfonate (CAS No. 129888-63-7) stands out as a multifaceted compound with significant implications across various scientific domains. Its role as a building block in organic synthesis, coupled with its potential applications in pharmaceuticals and materials science, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its chemistry, oxan-3-yl methanesulfonate is poised to make even greater contributions to scientific innovation.
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